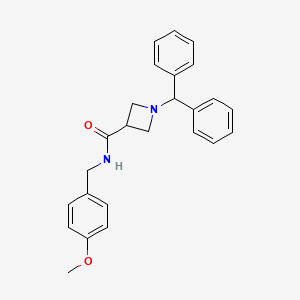

1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide

CAS No.:

Cat. No.: VC16341940

Molecular Formula: C25H26N2O2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26N2O2 |

|---|---|

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | 1-benzhydryl-N-[(4-methoxyphenyl)methyl]azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C25H26N2O2/c1-29-23-14-12-19(13-15-23)16-26-25(28)22-17-27(18-22)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,22,24H,16-18H2,1H3,(H,26,28) |

| Standard InChI Key | KHCSDZBXNBKGRP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Synthesis

The synthesis of 1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide typically involves multi-step organic reactions:

-

Formation of Azetidine Ring

-

Cyclization reactions are employed to form the azetidine core from appropriate precursors such as amino alcohols or halogenated intermediates.

-

-

Introduction of Benzhydryl Group

-

The benzhydryl moiety is introduced through nucleophilic substitution or reductive amination reactions.

-

-

Attachment of the Methoxybenzyl Substituent

-

The 4-methoxybenzyl group is added via alkylation or amidation reactions involving methoxybenzaldehyde derivatives.

-

The process often requires catalysts (e.g., Lewis acids) and controlled reaction conditions to ensure high yield and purity.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit diverse biological activities, making this compound a promising candidate for further research.

Potential Applications

-

Anticancer Activity

-

Structural analogs have demonstrated the ability to inhibit cancer cell proliferation by modulating specific cellular pathways.

-

-

Neuropharmacological Effects

-

Azetidine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

-

Mechanism of Action

While the precise mechanism for this compound remains under investigation, related compounds act by:

-

Binding to enzymes or receptors.

-

Modulating signaling pathways involved in cell growth or apoptosis.

Chemical Reactivity

The compound exhibits typical reactivity associated with amides and azetidines:

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.

-

Oxidation/Reduction: The methoxy group may undergo oxidative transformations.

-

Substitution Reactions: The benzhydryl group can participate in electrophilic or nucleophilic substitution reactions.

Comparative Analysis with Related Compounds

To better understand its potential, comparisons with structurally similar compounds are insightful:

| Compound Name | Structural Features | Reported Activity |

|---|---|---|

| Benzhydryl-Azetidine Derivatives | Benzhydryl group + Azetidine ring | Antimicrobial |

| Methoxybenzamide | Methoxy substituent + Amide group | Anti-inflammatory |

| Benzimidazole Derivatives | Benzimidazole core | Antihypertensive |

Experimental Data

Although specific experimental data for this compound is limited, studies on related compounds indicate:

-

High binding affinity to biological targets.

-

Promising pharmacokinetics when tested in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume